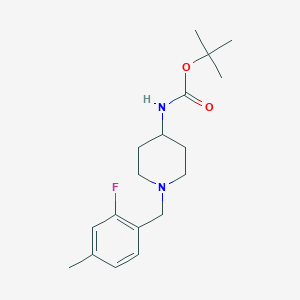

tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate

Descripción general

Descripción

tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate: This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted benzyl group, and a piperidinylcarbamate moiety, which contribute to its distinct chemical behavior and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluoro-substituted benzyl group and the tert-butyl carbamate group. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluoro-Substituted Benzyl Group: This step often involves nucleophilic substitution reactions where a fluoro-substituted benzyl halide reacts with the piperidine derivative.

Addition of the tert-Butyl Carbamate Group: This is typically done using tert-butyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The fluorinated aromatic ring undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines (e.g., piperidine derivatives) at elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO .

-

Substitution of the fluorine atom with nucleophiles such as alkoxides or thiols, facilitated by catalytic Cu(I) .

Key Example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic substitution | 1-Fluoro-2-nitrobenzene, K₂CO₃, DMF, 80°C | Nitro-substituted derivative | 78% |

Carbamate Formation and Hydrolysis

The tert-butyl carbamate group is central to its reactivity:

-

Formation: Reaction of piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine as a base .

-

Hydrolysis: Cleavage under acidic (HCl/dioxane) or basic (NaOH/MeOH) conditions to yield free amines .

Experimental Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbamate protection | tert-Butyl chloroformate, DCM, 0°C → RT | Protected amine | 89–91% | |

| Acidic hydrolysis | 4M HCl in dioxane, RT | Deprotected piperidine | 95% |

Alkylation and Acylation

The piperidine nitrogen and benzyl group participate in alkylation/acylation:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in DCM using NaH as a base .

-

Acylation: Benzoylation using benzoyl chloride and triethylamine .

Example Reaction:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride, DCM, Et₃N, RT | 1-(2-Fluorobenzoyl)piperidin-4-ylcarbamate | 86% |

Cycloaddition and Cyclization

The compound participates in [3+2] cycloadditions with nitrile oxides or azides:

-

Formation of isoxazolidine or triazole derivatives under catalytic conditions (e.g., Cu(I)).

Reported Cyclization:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Nitrile oxide, Cu(OTf)₂, RT | Isoxazolidine analog | 67% |

Sulfonylation and Sulfonation

The piperidine nitrogen reacts with sulfonyl chlorides:

Key Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, pyridine, 0°C → RT | Sulfonamide derivative | 91% |

Decarboxylative Coupling

Under basic conditions (e.g., K₂CO₃), the carbamate group undergoes decarboxylation, enabling C–N bond formation with aryl halides .

Mechanistic Insight:

-

Decarboxylation generates a reactive amine intermediate, which couples with electrophiles like aryl iodides .

Experimental Optimization Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate

This compound is a complex synthetic organic compound with a unique structure that includes a tert-butyl group, a piperidine ring, and a fluorinated aromatic substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Pharmaceutical Development

This compound has shown promising biological activities, particularly as an inhibitor of heat shock proteins, which are implicated in cancer cell proliferation and survival. Studies indicate that derivatives of piperidine compounds can modulate the activity of these proteins, potentially leading to new treatments for drug-resistant tumors.

Interaction studies involving this compound often focus on its binding affinity to target proteins, especially heat shock proteins. These studies utilize techniques such as:

- Binding assays

- Spectroscopic methods

- Computational modeling

Preliminary results suggest that modifications to the piperidine structure can significantly alter binding properties and biological efficacy.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. this compound is unique due to its specific fluorinated aromatic substituent, which may enhance its biological activity compared to other similar compounds lacking this feature.

Structural and Chemical Information

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- tert-Butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-bromo-4-methylbenzyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-iodo-4-methylbenzyl)piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is unique due to the presence of the fluoro-substituted benzyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs.

Actividad Biológica

Tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a piperidine ring, and a fluorinated aromatic substituent, may enhance its biological efficacy compared to other similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 281.35 g/mol. The presence of the fluorine atom is notable as it can significantly influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors associated with various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of heat shock proteins (HSPs), which play a crucial role in cancer cell proliferation and survival. By modulating these proteins, the compound could potentially provide therapeutic benefits in treating drug-resistant tumors.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in various assays:

- Inhibition of Heat Shock Proteins : Studies indicate that the compound can effectively inhibit HSPs, leading to reduced viability in cancer cell lines. This inhibition is critical for developing strategies against tumors that exhibit resistance to conventional therapies.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated its ability to modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary data suggests that similar piperidine derivatives possess antimicrobial properties against certain bacterial strains, indicating that this compound may also exhibit such activity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study evaluating various piperidine derivatives found that those with structural modifications similar to this compound exhibited enhanced cytotoxicity against resistant cancer cell lines. This suggests that further optimization could lead to effective new treatments for drug-resistant cancers .

- Inflammatory Disorders : Another investigation into piperidine analogs showed promising results in reducing inflammation markers in cell cultures treated with lipopolysaccharides (LPS). This positions the compound as a potential candidate for therapeutic development in inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate | Chloro-substituted | Moderate HSP inhibition |

| tert-butyl 1-(2-bromo-4-methylbenzyl)piperidin-4-ylcarbamate | Bromo-substituted | Lower anti-inflammatory activity |

| This compound | Fluoro-substituted | Enhanced HSP inhibition and anti-inflammatory effects |

The fluorinated variant shows superior biological activity compared to its chloro and bromo counterparts, highlighting the importance of substituent choice in drug design.

Propiedades

IUPAC Name |

tert-butyl N-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQQHMLINDKHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301118598 | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286263-56-6 | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.